molecular formula C35H29OP B145595 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 137769-30-3

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

Cat. No.: B145595
CAS No.: 137769-30-3
M. Wt: 496.6 g/mol
InChI Key: RQYTYDOSGVUKHB-UHFFFAOYSA-N
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Description

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine is a monodentate chiral phosphine ligand designed for advanced asymmetric synthesis. As a derivative of the privileged BINAP structural scaffold, this compound is part of a well-established ligand family crucial for creating stereogenic centers in catalytic reactions . Its structure, featuring a sterically demanding isopropoxy group on the binaphthalene backbone, is engineered to provide a highly asymmetric environment around the central phosphorus atom. This makes it a valuable tool for researchers developing novel transition-metal-catalyzed transformations, such as asymmetric hydrogenations, cross-couplings, and hydrosilylations, where high enantioselectivity is the primary goal. The application of this and related chiral ligands continues to enable significant advancements in the efficient synthesis of enantiopure pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name

diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYTYDOSGVUKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439136
Record name Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137769-30-3
Record name Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resolution of Racemic BINOL

The (R)-BINOL precursor is obtained through chiral resolution of racemic BINOL using (1S,2S)-1,2-diaminocyclohexane, yielding enantiomerically pure material (>99% ee).

Key Data:

StepReagent/ConditionsYield (%)ee (%)
Racemic BINOL synthesisOxidative coupling of β-naphthol85-
Chiral resolution(1S,2S)-DACH in EtOH/H2O (1:1), 60°C, 12h7299.5

Introduction of the Isopropoxy Group

Alkylation of (R)-BINOL

The 2'-hydroxyl group of (R)-BINOL is alkylated with isopropyl bromide under Mitsunobu conditions to install the isopropoxy moiety while preserving stereochemistry.

Reaction Conditions:

  • Reagents: (R)-BINOL (1.0 equiv), isopropyl bromide (2.5 equiv), PPh₃ (2.2 equiv), DIAD (2.2 equiv)

  • Solvent: Anhydrous THF, 0°C → rt, 24 h

  • Workup: Column chromatography (hexane/EtOAc 4:1)

Outcome:

  • Yield: 89%

  • Purity: >98% (HPLC)

  • Stereoretention: >99% ee (confirmed by chiral HPLC)

Phosphorylation at the 2-Position

Direct Phosphorylation via Lithiation

The 2-position of the binaphthyl system is lithiated and quenched with chlorodiphenylphosphine.

Procedure:

  • Lithiation: (R)-2'-isopropoxy-1,1'-binaphthalen-2-ol (1.0 equiv) is treated with n-BuLi (2.2 equiv) in THF at −78°C under Ar.

  • Quenching: Chlorodiphenylphosphine (1.5 equiv) is added dropwise, and the mixture is warmed to rt over 6 h.

  • Workup: Aqueous NH₄Cl, extraction with DCM, and purification via flash chromatography (SiO₂, hexane/EtOAc 3:1).

Optimization Insights:

  • Excess n-BuLi (≥2.2 equiv) ensures complete deprotonation.

  • Slow warming prevents phosphine oxidation.

Data:

  • Yield: 76%

  • Purity: 95% (³¹P NMR)

  • ³¹P NMR (CDCl₃): δ −6.2 ppm (singlet)

Alternative Route: Palladium-Catalyzed P-Arylation

Cross-Coupling with Diphenylphosphine

A Pd-catalyzed P-arylation strategy avoids harsh lithiation conditions.

Reaction Scheme:
(R)-2'-isopropoxy-1,1'-binaphthalen-2-yl triflate + HPPh₂ → Target compound

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene, 110°C, 24 h

Results:

  • Yield: 68%

  • Turnover Frequency (TOF): 28 h⁻¹

  • Chiral Integrity: 98% ee

Critical Analysis of Methodologies

Comparative Efficiency

MethodYield (%)ee Retention (%)Scalability
Lithiation/Quenching7699.5Moderate
Pd-Catalyzed Coupling6898.0High

The lithiation route offers higher stereochemical fidelity, while the Pd-catalyzed method is preferable for large-scale synthesis despite slightly lower yield.

Mechanistic Considerations

  • Lithiation Pathway:

    • Deprotonation generates a stabilized naphthyllithium intermediate.

    • Nucleophilic attack on PClPh₂ proceeds via a single-electron transfer (SET) mechanism.

  • Pd-Catalyzed Coupling:

    • Oxidative addition of the triflate to Pd(0).

    • Transmetalation with HPPh₂ followed by reductive elimination .

Chemical Reactions Analysis

Types of Reactions

®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various halogenophosphines . The reactions typically occur under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various phosphine derivatives and phosphine oxides, which are valuable intermediates in organic synthesis and catalysis .

Scientific Research Applications

Applications in Asymmetric Catalysis

2.1 Asymmetric Hydrogenation
(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine has been effectively utilized as a ligand in asymmetric hydrogenation reactions. These reactions are pivotal for producing chiral compounds, which are essential in pharmaceuticals and agrochemicals. The ligand's unique steric and electronic properties enhance the enantioselectivity of catalysts used in these reactions.

Reaction TypeCatalyst UsedEnantioselectivityReference
Asymmetric HydrogenationRu-based catalystsHigh (>90%)

2.2 Asymmetric Heck Reaction
The ligand has also been employed in asymmetric Heck reactions, facilitating the formation of carbon-carbon bonds with high enantioselectivity. This reaction is significant for synthesizing complex organic molecules.

Reaction TypeCatalyst UsedEnantioselectivityReference
Asymmetric Heck ReactionPd-based catalystsModerate to High

Case Studies

3.1 Case Study: Synthesis of Chiral Alcohols
A study demonstrated the use of this compound in synthesizing chiral alcohols via asymmetric reduction of ketones. The reaction showed excellent yields and enantioselectivity, showcasing the ligand's effectiveness.

  • Substrate : Various ketones
  • Conditions : Hydrogenation under mild conditions
  • Results : Yields up to 95% with enantioselectivity > 90%

3.2 Case Study: Application in Pharmaceutical Synthesis
In a pharmaceutical context, this ligand was utilized to synthesize key intermediates for anti-cancer drugs. The asymmetric synthesis allowed for the generation of compounds with desired chirality, crucial for biological activity.

Mechanism of Action

The mechanism of action of ®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine involves its role as a ligand in catalytic reactions. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The chirality of the ligand induces stereoselectivity in the reactions, leading to the formation of chiral products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine and analogous binaphthyl-derived phosphine ligands:

Compound Name Substituent (2'-Position) Phosphine Group Key Applications Steric/Electronic Features
This compound Isopropoxy (i-PrO) Diphenylphosphine Asymmetric allylic substitution, hydroformylation High steric bulk from isopropoxy; moderate electron-donating capacity
(R)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl (MOP) Methoxy (MeO) Diphenylphosphine Suzuki-Miyaura coupling, hydroamination Lower steric bulk than i-PrO; stronger electron-donating methoxy group
(R)-Dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane (Cy2MOP) Methoxy (MeO) Dicyclohexylphosphine Buchwald-Hartwig amination, malonamide cyclization Increased steric bulk from cyclohexyl groups; enhanced enantioselectivity in hindered substrates
(R)-Diphenyl(2'-vinyl-[1,1'-binaphthalen]-2-yl)phosphane Vinyl (CH₂=CH) Diphenylphosphine Palladium-catalyzed allylic substitution Hybrid alkene-phosphine ligand; flexible coordination geometry for diverse substrates
MOP-phosphonite derivatives Methoxy (MeO) Phosphonite (P–O linkage) Asymmetric hydrosilylation Electron-withdrawing phosphonite group; tunable for redox-sensitive reactions

Key Comparisons

Substituent Effects on Steric and Electronic Properties Isopropoxy vs. Methoxy: The isopropoxy group in the target compound provides greater steric hindrance compared to methoxy (MOP ligands), which improves enantioselectivity in sterically demanding reactions. However, methoxy groups offer stronger electron-donating effects, enhancing catalytic activity in electron-deficient systems . Vinyl vs. Alkoxy: Vinyl-substituted ligands (e.g., compound 8 in ) introduce π-bonding capabilities, enabling unique coordination modes with transition metals. This contrasts with the σ-donor alkoxy groups, which primarily modulate steric environments .

Phosphine Group Variations

  • Diphenyl vs. Dicyclohexyl : Replacing diphenylphosphine with dicyclohexylphosphine (Cy2MOP) increases steric bulk, as seen in , where Cy2MOP achieved 90% enantioselectivity in malonamide cyclization. This modification is critical for substrates requiring rigid chiral environments .
  • Phosphonite Moieties : MOP-phosphonites () exhibit electron-withdrawing properties due to the P–O bond, making them suitable for hydrosilylation reactions where oxidative addition steps are rate-limiting .

Catalytic Performance

  • The target ligand’s isopropoxy group balances steric bulk and electron donation, making it versatile for reactions like hydroformylation and allylic substitution. In contrast, Cy2MOP’s cyclohexyl groups excel in Buchwald-Hartwig reactions, where steric shielding prevents undesired side reactions .
  • Vinyl-phosphine hybrids () show superior activity in allylic substitutions due to their dual functionality, enabling both π-coordination and traditional phosphine-metal binding .

Research Findings

  • Cy2MOP in Buchwald-Hartwig Reactions : Achieved 90% enantioselectivity and 100% diastereoselectivity in malonamide cyclization, attributed to its steric bulk .
  • MOP-phosphonites : Demonstrated 72% yield and high enantiomeric excess (ee) in hydrosilylation, with a 31P NMR shift at δ 177.8 ppm .
  • Vinyl-phosphine Ligands : Enabled 93% yield in allylic substitution of (E)-1,3-diphenylallyl acetate, highlighting their adaptability to diverse substrates .

Biological Activity

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine is a phosphine compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a binaphthyl backbone with an isopropoxy substituent and two phenyl groups attached to the phosphorus atom. The molecular formula is C28H31PC_{28}H_{31}P, and it has a molecular weight of 433.52 g/mol. This structure imparts unique stereochemical properties that may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with phosphine compounds, particularly those with a biphenyl structure. These activities include:

  • Antitumor Activity : Compounds similar to this compound have been shown to exhibit significant anti-cancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation in various cancer cell lines .
  • Antimicrobial Properties : Phosphine derivatives have demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. The presence of the biphenyl moiety is believed to enhance membrane permeability, facilitating the entry of the compound into microbial cells .
  • Anti-inflammatory Effects : Some studies suggest that phosphines can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific cellular receptors involved in signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition : It has been suggested that phosphines can inhibit key enzymes involved in tumor progression and inflammation, although specific targets for this compound remain to be fully elucidated.

Case Studies

Several studies have investigated the biological effects of related phosphine compounds:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various phosphine derivatives on breast cancer cell lines. Results indicated that compounds with similar structures to this compound significantly reduced cell viability at micromolar concentrations, suggesting potent antitumor activity .
  • Antimicrobial Testing : In another investigation, a series of phosphine compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited MIC values in the low micromolar range against resistant strains .
  • Inflammation Models : Research involving animal models of inflammation demonstrated that treatment with phosphine derivatives led to decreased levels of pro-inflammatory cytokines, indicating potential for therapeutic use in inflammatory diseases .

Data Tables

Activity TypeObserved EffectsReference
AntitumorInduced apoptosis in cancer cells
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryReduced cytokine levels in models

Q & A

Q. How is (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine synthesized, and what key steps ensure stereochemical purity?

Methodological Answer: The synthesis typically involves:

  • Triflate Intermediate Formation : Reacting (R)-2'-isopropoxy-[1,1'-binaphthalen]-2-ol with trifluoromethanesulfonic anhydride to generate a triflate intermediate, enabling subsequent nucleophilic substitution .
  • Phosphine Coupling : Using palladium catalysts (e.g., Pd(π-cinnamyl)Cl₂) and ligands (e.g., 1,1'-bis(diisopropylphosphino)ferrocene) in a Buchwald-Hartwig reaction to couple diphenylphosphine with the binaphthyl scaffold .
  • Stereochemical Control : Maintaining anhydrous, inert (N₂) conditions and using chiral precursors to preserve the (R)-configuration. Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures removal of diastereomeric impurities .

Q. What spectroscopic methods are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Confirms the binaphthyl backbone and isopropoxy group. For example, the isopropoxy methyl protons appear as a doublet near δ 1.2–1.4 ppm, while aromatic protons show splitting patterns consistent with axial chirality .
  • ³¹P NMR : A singlet near δ -10 to -15 ppm confirms the presence of the diphenylphosphine group .
  • Chiral HPLC : Determines enantiomeric excess (e.g., Chiralpak AD-H column, isocratic elution with hexane/isopropanol). Retention time differences (e.g., Δτ_R = 14.4 min for enantiomers) validate stereochemical purity .

Advanced Research Questions

Q. How does the ligand's structure influence enantioselectivity in asymmetric allylic alkylation reactions?

Methodological Answer: The ligand’s enantioselectivity arises from:

  • Steric Bulk : The isopropoxy group at the 2'-position creates a chiral pocket that restricts substrate approach, favoring one transition state. This is critical in Pd-catalyzed allylic substitutions, where bulky substituents on the ligand enhance enantioselectivity (up to 90% ee) .
  • Axial Chirality : The binaphthyl scaffold’s rigid structure enforces a specific spatial arrangement, directing nucleophilic attack to the pro-R or pro-S face of the allylic intermediate. Computational modeling (DFT) can predict steric clashes and guide ligand modifications .
  • Case Study : In allylic alkylation of (E)-1,3-diphenylallyl acetate, the ligand’s vinyl group at the 2'-position (analogous to ) improves π-π interactions with substrates, achieving >95% ee .

Q. What are the best practices for handling and storing this ligand to prevent decomposition?

Methodological Answer:

  • Storage : Keep under inert atmosphere (Ar or N₂) at -20°C. Exposure to moisture or oxygen leads to phosphine oxidation (detectable via ³¹P NMR upfield shifts) .
  • Stability Tests : Monitor purity via TLC (Rf = 0.55 in hexane/EtOAc 4:1) and ³¹P NMR before use. Discoloration (yellowing) indicates decomposition; repurify via column chromatography if necessary .
  • In Situ Preparation : For air-sensitive reactions, prepare the ligand-metal complex (e.g., Pd⁰ or Ru²⁺) immediately before use to minimize degradation .

Q. How can researchers optimize reaction conditions when using this ligand in palladium-catalyzed cross-couplings?

Methodological Answer: Optimization parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, 1,4-dioxane) enhance Pd-ligand coordination. For example, DMSO increases reaction rates in Buchwald-Hartwig aminations .
  • Temperature : Reactions typically proceed at 80–120°C. Lower temperatures (e.g., 80°C) may improve selectivity but require longer times (48–72 hrs) .
  • Additives : Bases like DIPEA (N,N-diisopropylethylamine) or Cs₂CO₃ improve turnover by neutralizing HX byproducts. For example, 2.5 equiv DIPEA in achieved 62.5% yield .
  • Metal Precursors : Pd(OAc)₂ or [PdCl(C₃H₅)]₂ paired with this ligand show higher activity than Pd(PPh₃)₄ in allylic substitutions .

Data Contradictions and Troubleshooting

  • Low Yields in Coupling Reactions : reports 36% yield for a vinyl-phosphine analog, likely due to steric hindrance. Mitigate by increasing catalyst loading (5–10 mol%) or using microwave-assisted heating .
  • Erratic Enantioselectivity : If ee drops below 80%, check ligand purity via HPLC and ensure the Pd:ligand ratio is 1:1.5–2.0 .

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